Tirabrutinib
Übersicht
Beschreibung
Diese Verbindung hat sich als vielversprechend bei der Behandlung verschiedener B-Zell-Malignome erwiesen, darunter chronische lymphatische Leukämie, Mantelzelllymphom und Waldenström-Makroglobulinämie . ONO-4059 wirkt durch Hemmung von BTK, einem wichtigen Enzym im B-Zell-Rezeptor-Signalweg, das eine wichtige Rolle bei der Entwicklung und Funktion von B-Zellen spielt .
Herstellungsmethoden
Die Synthese von ONO-4059 umfasst mehrere wichtige Schritte, darunter die Bildung der Kernstruktur und die Einführung von funktionellen Gruppen, die für seine Aktivität notwendig sind. Der Syntheseweg beginnt typischerweise mit der Herstellung eines Schlüsselintermediats, das dann verschiedenen chemischen Reaktionen unterzogen wird, um das Endprodukt zu bilden. Die Reaktionsbedingungen umfassen oft die Verwendung spezifischer Reagenzien und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsmethoden für ONO-4059 sind so konzipiert, dass sie skalierbar und kostengünstig sind, um sicherzustellen, dass die Verbindung in großen Mengen hergestellt werden kann, um den klinischen Bedarf zu decken .
Wissenschaftliche Forschungsanwendungen
ONO-4059 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung verwendet, um die Rolle von BTK in verschiedenen Signalwegen zu untersuchen . In der Biologie wird ONO-4059 verwendet, um die Mechanismen der B-Zell-Entwicklung und -Funktion zu untersuchen . In der Medizin hat es sich als vielversprechend bei der Behandlung von B-Zell-Malignomen erwiesen, wobei mehrere klinische Studien seine Wirksamkeit und Sicherheit nachgewiesen haben . In der Industrie wird ONO-4059 zur Entwicklung neuer therapeutischer Wirkstoffe verwendet, die auf BTK abzielen .
Wirkmechanismus
ONO-4059 entfaltet seine Wirkung durch selektive Hemmung von BTK, einem Schlüsselenzym im B-Zell-Rezeptor-Signalweg . Durch die Bindung an das aktive Zentrum von BTK verhindert ONO-4059 die Phosphorylierung von nachgeschalteten Signalmolekülen, wodurch die B-Zell-Aktivierung und -Proliferation gehemmt wird . Dieser Wirkmechanismus macht ONO-4059 besonders wirksam bei der Behandlung von B-Zell-Malignomen, bei denen eine abnorme B-Zell-Rezeptor-Signalgebung ein häufiges Merkmal ist .
Wirkmechanismus
Target of Action
Tirabrutinib is a highly selective inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is an essential component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . It plays a crucial role in the development and functioning of B cells, a type of white blood cell that is vital for the immune response .
Mode of Action
This compound works by binding to BTK and inhibiting its activity . This inhibition blocks the transmission of cell survival signals within the B cells, leading to cell death . It has been observed that this compound selectively affects B cells .
Biochemical Pathways
This compound’s action on BTK affects several downstream signaling pathways. Phosphoproteomic analysis revealed the downregulation of ERK and AKT pathways in TMD8 cells . These pathways are involved in cell growth, survival, and differentiation. By inhibiting these pathways, this compound can exert an anti-tumor effect .
Pharmacokinetics
The safety, tolerability, efficacy, and pharmacokinetics of this compound have been evaluated in clinical trials . Patients with relapsed/refractory primary central nervous system lymphoma (PCNSL) received this compound once daily in these studies .
Result of Action
This compound has shown favorable efficacy in patients with relapsed/refractory PCNSL . It inhibited the growth of tumor cells in correlation with the inhibition of BTK autophosphorylation . In the TMD8 subcutaneous xenograft model, this compound showed a dose-dependent anti-tumor effect . Transcriptomic analysis indicated that IRF4 gene expression signatures had decreased in the this compound groups .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of certain mutations in the patient’s cells can affect the drug’s efficacy . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Tirabrutinib plays a crucial role in biochemical reactions by inhibiting Bruton’s tyrosine kinase, a key enzyme in the B-cell receptor signaling pathway. This inhibition disrupts the signaling cascade, leading to the suppression of B-cell proliferation and survival. This compound interacts with various biomolecules, including enzymes and proteins such as NF-κB, AKT, and ERK. These interactions result in the downregulation of these signaling pathways, contributing to its anti-tumor effects .
Cellular Effects
This compound exerts significant effects on various cell types, particularly B-cells. It inhibits B-cell receptor signaling, leading to reduced cell proliferation and increased apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound downregulates the expression of IRF4 gene signatures and inhibits the phosphorylation of ERK and AKT pathways in B-cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by irreversibly binding to Bruton’s tyrosine kinase, thereby inhibiting its activity. This binding prevents the phosphorylation of downstream signaling proteins, such as NF-κB, AKT, and ERK, leading to the suppression of B-cell receptor signaling. Additionally, this compound influences gene expression by downregulating IRF4 gene signatures .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown a dose-dependent anti-tumor effect, with higher doses leading to greater inhibition of tumor growth. At high doses, this compound may cause toxic or adverse effects, such as neutropenia and lymphopenia. It is crucial to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily undergoing metabolism via the CYP3A-mediated pathway. This metabolism affects the compound’s bioavailability and efficacy. Additionally, this compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in target tissues, such as lymphoid organs. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic efficacy of this compound .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Bruton’s tyrosine kinase. Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its therapeutic effects .
Vorbereitungsmethoden
The synthesis of ONO-4059 involves several key steps, including the formation of the core structure and the introduction of functional groups necessary for its activity. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various chemical reactions to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity . Industrial production methods for ONO-4059 are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities to meet clinical demand .
Analyse Chemischer Reaktionen
ONO-4059 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von ONO-4059 mit modifizierten funktionellen Gruppen, die verwendet werden können, um die Struktur-Aktivitäts-Beziehung der Verbindung zu untersuchen .
Vergleich Mit ähnlichen Verbindungen
ONO-4059 wird oft mit anderen BTK-Inhibitoren verglichen, wie z. B. Ibrutinib und Acalabrutinib . Während alle diese Verbindungen auf BTK abzielen, ist ONO-4059 einzigartig in seiner hohen Selektivität und Potenz . Im Gegensatz zu Ibrutinib, das mit Off-Target-Effekten und unerwünschten Ereignissen in Verbindung gebracht wurde, weist ONO-4059 ein günstigeres Sicherheitsprofil auf . Ähnliche Verbindungen umfassen Ibrutinib, Acalabrutinib und Zanubrutinib, die jeweils ihre eigenen einzigartigen Eigenschaften und klinischen Anwendungen haben .
Eigenschaften
IUPAC Name |
6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJLPXCPMNSRAM-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351636-18-4 | |
Record name | Tirabrutinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351636184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirabrutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15227 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tirabrutinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXG44NDL2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of Tirabrutinib?
A1: this compound selectively and irreversibly binds to Bruton's tyrosine kinase (BTK) [, , , , , ].
Q2: How does this compound interact with BTK?
A2: this compound forms a covalent bond with the Cys481 residue located within the BTK kinase domain, leading to irreversible inhibition of its activity [, , ].
Q3: What are the downstream consequences of BTK inhibition by this compound?
A3: this compound disrupts B-cell receptor (BCR) signaling, a crucial pathway for B-cell survival, proliferation, and differentiation. This disruption leads to the inhibition of downstream signaling molecules, including NF-κB, AKT, and ERK, ultimately impacting the survival and proliferation of malignant B-cells [, , , , ].
Q4: What types of B-cell malignancies have shown sensitivity to this compound in preclinical studies?
A4: In vitro and in vivo studies have demonstrated this compound's efficacy against various B-cell malignancies, including Waldenström macroglobulinemia (WM), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL) [, , , , , ].
Q5: Has this compound shown activity in preclinical models of autoimmune diseases?
A5: Yes, this compound demonstrated efficacy in a mouse model of collagen-induced arthritis (CIA), suppressing osteoclastogenesis and inflammation []. Furthermore, promising results were observed in a murine lupus model, where this compound treatment inhibited autoantibody production and improved survival [].
Q6: What clinical trials have been conducted with this compound?
A6: this compound has been investigated in several clinical trials, including phase I/II studies in patients with relapsed or refractory primary central nervous system lymphoma (PCNSL) and WM, demonstrating promising efficacy and a manageable safety profile [, , , , , , , ].
Q7: What is the regulatory approval status of this compound?
A7: this compound has received approval in Japan for the treatment of relapsed or refractory PCNSL and WM [, ].
Q8: What are the common adverse events associated with this compound?
A8: Commonly reported adverse events include rash, neutropenia, leukopenia, and gastrointestinal symptoms [, , , ]. In some cases, skin-related disorders, such as erythema multiforme and toxic epidermal necrolysis, have been reported, emphasizing the need for careful monitoring during treatment [, , ].
Q9: Have any resistance mechanisms to this compound been identified?
A9: While this compound demonstrates promising activity, the development of acquired resistance remains a concern. Mutations in BTK, such as the C481S mutation, can confer resistance to covalent BTK inhibitors, including this compound []. Additionally, alterations in downstream signaling pathways could contribute to resistance [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.